5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole
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Overview
Description
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Mechanism of Action
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing it from functioning normally. This inhibition leads to a reduction in the movement of chloride ions across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of cystic fibrosis, it has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole is its specificity for the CFTR protein, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. However, one limitation of this molecule is its relatively low potency, which can make it difficult to achieve significant inhibition of the CFTR protein at lower concentrations.
Future Directions
There are several potential future directions for research on 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole. One area of focus could be on developing more potent inhibitors of the CFTR protein, which could lead to more effective treatments for cystic fibrosis and other diseases. Another potential direction could be on studying the long-term effects of CFTR inhibition on cell physiology and function, as well as its potential applications in other disease states. Additionally, research could be conducted to investigate the potential use of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole in combination with other drugs or therapies for the treatment of cystic fibrosis and other diseases.
Synthesis Methods
The synthesis of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole can be achieved through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 3,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to form the desired tetrazole ring.
Scientific Research Applications
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases. It has been shown to inhibit the activity of the CFTR protein, which is involved in regulating the movement of ions across cell membranes. This inhibition can lead to increased hydration of mucus in the lungs of cystic fibrosis patients, making it easier to clear and reducing the risk of infection.
properties
Product Name |
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole |
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Molecular Formula |
C16H14ClFN4S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-3-6-14(7-11(10)2)22-16(19-20-21-22)23-9-12-4-5-13(18)8-15(12)17/h3-8H,9H2,1-2H3 |
InChI Key |
ZCBZLQAKIOISGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Origin of Product |
United States |
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